molecular formula C7H5BrCl2O B186544 1-Bromo-2,4-dichloro-5-methoxybenzene CAS No. 174913-22-5

1-Bromo-2,4-dichloro-5-methoxybenzene

Cat. No. B186544
M. Wt: 255.92 g/mol
InChI Key: SJIIFORJBWPNPM-UHFFFAOYSA-N
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Patent
US05985853

Procedure details

1 g of 5-bromo 2-chloro anisole and 0.66 g of N-chloro succinimide in 10 ml of acetic acid is heated at 90° C. for 20 hours. The reaction medium is poured into water, extraction is carried out with methylene chloride. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate, dried over magnesium sulphate and evaporated under reduced pressure. 1.15 g of sought product is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1.[Cl:11]N1C(=O)CCC1=O.O.C(Cl)Cl>C(O)(=O)C>[Br:1][C:2]1[C:3]([Cl:11])=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OC)Cl
Name
Quantity
0.66 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)OC)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.